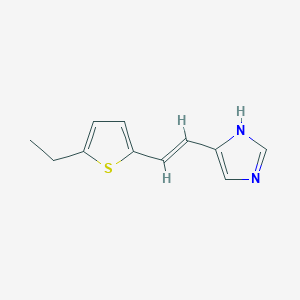
(E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole is a synthetic organic compound that features a thiophene ring substituted with an ethyl group and a vinyl-imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Ethyl Substitution: The thiophene ring is then subjected to Friedel-Crafts alkylation to introduce the ethyl group at the 5-position.
Vinylation: The ethylthiophene is then reacted with a vinyl halide under basic conditions to form the vinyl-substituted thiophene.
Imidazole Formation: The final step involves the reaction of the vinyl-substituted thiophene with imidazole under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon to reduce the vinyl group to an ethyl group.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl-substituted thiophene-imidazole.
Substitution: Formation of alkylated imidazole derivatives.
Applications De Recherche Scientifique
(E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of organic electronic materials due to its conjugated system.
Mécanisme D'action
The mechanism of action of (E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The vinyl-imidazole moiety allows for π-π interactions with aromatic amino acids, while the thiophene ring can engage in hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(2-(5-methylthiophen-2-yl)vinyl)-1H-imidazole: Similar structure but with a methyl group instead of an ethyl group.
(E)-4-(2-(5-phenylthiophen-2-yl)vinyl)-1H-imidazole: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
(E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole is unique due to the presence of the ethyl group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in materials science and medicinal chemistry.
Propriétés
Formule moléculaire |
C11H12N2S |
|---|---|
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
5-[(E)-2-(5-ethylthiophen-2-yl)ethenyl]-1H-imidazole |
InChI |
InChI=1S/C11H12N2S/c1-2-10-5-6-11(14-10)4-3-9-7-12-8-13-9/h3-8H,2H2,1H3,(H,12,13)/b4-3+ |
Clé InChI |
KSWKKJXRZAWAQY-ONEGZZNKSA-N |
SMILES isomérique |
CCC1=CC=C(S1)/C=C/C2=CN=CN2 |
SMILES canonique |
CCC1=CC=C(S1)C=CC2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Isopropylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12818913.png)
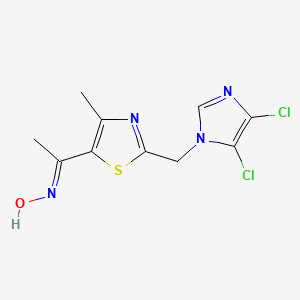


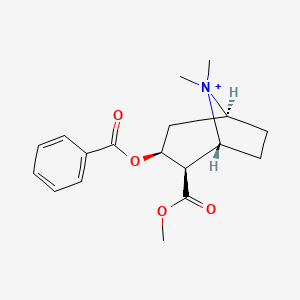
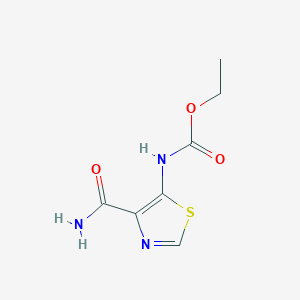

![2-[(1R,3As,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propan-1-ol](/img/structure/B12818945.png)
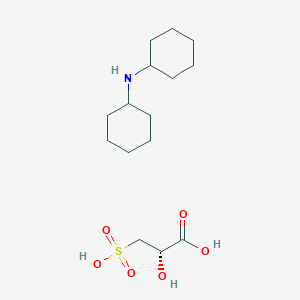
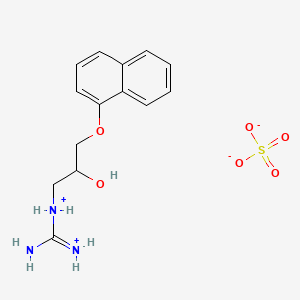
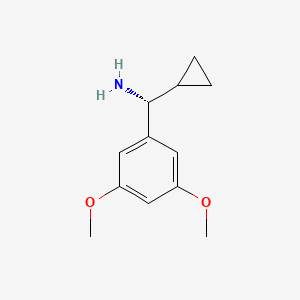
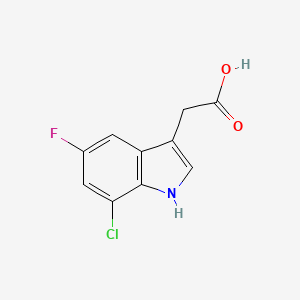
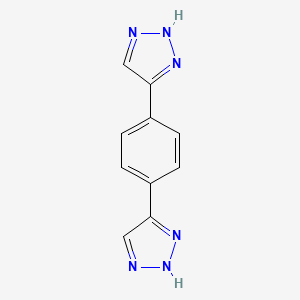
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12818991.png)
